molecular formula C23H23N3O3 B2492373 8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one CAS No. 315237-44-6

8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2492373
CAS No.: 315237-44-6
M. Wt: 389.455
InChI Key: NLJQBQOBRFPOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a unique combination of azepane, benzimidazole, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the benzimidazole and azepane groups. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The azepane group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce a wide range of functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chromenone core can also participate in redox reactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-bis(imidazol-1-ylmethyl)benzene
  • 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid
  • N-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinolin-8-amine

Uniqueness

What sets 8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring, in particular, adds a level of flexibility and potential for further functionalization that is not commonly found in related compounds.

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-3-(1H-benzimidazol-2-yl)-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-20-10-9-15-13-16(22-24-18-7-3-4-8-19(18)25-22)23(28)29-21(15)17(20)14-26-11-5-1-2-6-12-26/h3-4,7-10,13,27H,1-2,5-6,11-12,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJQBQOBRFPOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.